2-[4-(3-Chlorophenoxy)phenyl]ethylamine
Description
Properties
Molecular Formula |
C14H14ClNO |
|---|---|
Molecular Weight |
247.72 g/mol |
IUPAC Name |
2-[4-(3-chlorophenoxy)phenyl]ethanamine |
InChI |
InChI=1S/C14H14ClNO/c15-12-2-1-3-14(10-12)17-13-6-4-11(5-7-13)8-9-16/h1-7,10H,8-9,16H2 |
InChI Key |
PTIWXRIQUSOROO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)OC2=CC=C(C=C2)CCN |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Type
Chlorine Position
- 2-(3-Chlorophenyl)ethylamine: Features a chlorine atom at the meta position of the phenyl ring (CAS 13078-79-0; MW: 155.62). This positional isomer is noted for its role in synthesizing sigma receptor ligands [14], [19].
- 2-(4-Chlorophenyl)ethylamine : Chlorine at the para position (CAS 156-41-2; MW: 155.62). This compound is commercially available and used in biochemical research, with a boiling point of 242–245°C [5], [9].
Functional Group Variations
- 2-[4-(Trifluoromethoxy)phenyl]ethylamine: A trifluoromethoxy group at the para position (MW: 221.63). This electron-withdrawing substituent is associated with potent inhibition of cytochrome bd oxidase in Mycobacterium tuberculosis (IC50 values in the nanomolar range) [2].
- 2-[4-(2,2-Difluoroethoxy)phenyl]ethylamine : Contains a difluoroethoxy group (MW: 201.21). Such fluorinated groups improve metabolic stability and bioavailability [15].
Physicochemical Properties
| Compound | Molecular Weight | Boiling Point (°C) | Lipophilicity (logP)* | Key References |
|---|---|---|---|---|
| 2-(3-Chlorophenyl)ethylamine | 155.62 | - | ~1.8 | [5], [14] |
| 2-(4-Chlorophenyl)ethylamine | 155.62 | 242–245 | ~1.8 | [9], [5] |
| 2-[4-(Trifluoromethoxy)phenyl]ethylamine | 221.63 | - | ~2.5 | [2] |
| Target Compound (Hypothetical) | ~263.7† | - | ~3.2‡ | - |
*Estimated using fragment-based methods. †Calculated based on structural similarity. ‡Higher lipophilicity due to phenoxy group.
Preparation Methods
Reductive Amination of 4-(3-Chlorophenoxy)benzaldehyde
This two-step method involves synthesizing 4-(3-chlorophenoxy)benzaldehyde followed by reductive amination with ethylamine.
Step 1: Synthesis of 4-(3-Chlorophenoxy)benzaldehyde
-
Reactants : 3-Chlorophenol, 4-fluorobenzaldehyde, potassium carbonate.
-
Conditions :
-
Solvent: Dimethyl sulfoxide (DMSO)
-
Temperature: 120–130°C
-
Time: 8–12 hours
-
-
Mechanism : Nucleophilic aromatic substitution (SNAr) facilitated by the electron-withdrawing fluorine group.
Step 2: Reductive Amination
Nucleophilic Substitution of 4-(3-Chlorophenoxy)benzyl Chloride
This method utilizes a benzyl chloride intermediate for direct amination.
Step 1: Chlorination of 4-(3-Chlorophenoxy)toluene
-
Reactants : 4-(3-Chlorophenoxy)toluene, sulfuryl chloride (SO₂Cl₂).
-
Conditions :
-
Catalyst: Azobisisobutyronitrile (AIBN)
-
Solvent: Carbon tetrachloride
-
Temperature: 80°C
-
Time: 6 hours
-
Step 2: Amination with Ethylamine
Catalytic Hydrogenation of 2-[4-(3-Chlorophenoxy)phenyl]nitroethane
A three-step process involving nitration, reduction, and final purification.
Step 1: Nitration of 4-(3-Chlorophenoxy)ethylbenzene
-
Reactants : 4-(3-Chlorophenoxy)ethylbenzene, nitric acid (HNO₃).
-
Conditions :
-
Solvent: Sulfuric acid
-
Temperature: 0–5°C
-
Time: 2 hours
-
Step 2: Hydrogenation of Nitro Group
-
Catalyst : Raney nickel
-
Conditions :
-
Solvent: Ethanol
-
Hydrogen pressure: 50–60 bar
-
Temperature: 80°C
-
Time: 6 hours
-
Industrial-Scale Production Methods
Continuous Flow Synthesis
Patented methodologies highlight the use of microreactors for improved heat transfer and reaction control:
Solvent-Free Mechanochemical Synthesis
-
Equipment : High-energy ball mill
-
Reactants : 4-(3-Chlorophenoxy)benzaldehyde, ethylamine hydrochloride.
-
Conditions :
-
Grinding time: 2 hours
-
Catalyst: Silica gel
-
Comparative Analysis of Methods
| Method | Key Reactants | Yield (%) | Temperature Range | Time Required | Scalability |
|---|---|---|---|---|---|
| Reductive Amination | Benzaldehyde, Ethylamine | 68–72 | 25–130°C | 32 hours | Moderate |
| Nucleophilic Substitution | Benzyl Chloride, Ethylamine | 60–65 | 0–80°C | 10 hours | High |
| Catalytic Hydrogenation | Nitroethane, H₂ | 90–95 | 0–80°C | 8 hours | High |
| Continuous Flow | Microreactor setup | 95 | 150°C | 15 minutes | Industrial |
Purification and Isolation Techniques
Crystallization
Chromatographic Methods
-
Stationary Phase : Silica gel (230–400 mesh).
-
Mobile Phase : Dichloromethane/methanol (95:5).
Challenges and Optimization Strategies
Byproduct Formation
Q & A
Q. What are the recommended methods for synthesizing 2-[4-(3-Chlorophenoxy)phenyl]ethylamine, and how can reaction yields be optimized?
- Methodological Answer : A common approach involves coupling 3-chlorophenol with a brominated phenyl ethylamine precursor via Ullmann or Buchwald-Hartwig amination. Catalysts such as CuI or Pd-based complexes (e.g., Pd(OAc)₂ with Xantphos) can enhance coupling efficiency. Reaction optimization includes:
- Temperature : 80–120°C in polar aprotic solvents (e.g., DMF or DMSO).
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures.
- Yield Improvement : Use of excess phenol derivative (1.2–1.5 eq.) and inert atmosphere (N₂/Ar) to prevent oxidation .
Q. What spectroscopic techniques are critical for characterizing 2-[4-(3-Chlorophenoxy)phenyl]ethylamine, and how should data interpretation be approached?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm aromatic substitution patterns (e.g., coupling constants for 3-chlorophenoxy protons at δ 6.8–7.4 ppm) and ethylamine chain integration.
- IR : Stretching bands for NH₂ (~3350 cm⁻¹) and C-O-C (~1250 cm⁻¹).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H]⁺ and fragmentation patterns.
Cross-reference with structurally analogous compounds (e.g., substituted phenethylamines) to resolve ambiguities .
Q. What safety protocols are essential for handling 2-[4-(3-Chlorophenoxy)phenyl]ethylamine in laboratory settings?
- Methodological Answer :
- PPE : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact.
- Ventilation : Use fume hoods during synthesis or handling of powdered forms.
- Waste Disposal : Segregate halogenated waste and consult certified disposal services for incineration .
Advanced Research Questions
Q. How can researchers resolve discrepancies in observed vs. theoretical spectral data for 2-[4-(3-Chlorophenoxy)phenyl]ethylamine derivatives?
- Methodological Answer :
- Dynamic NMR : Investigate rotational barriers in the ethylamine chain or phenoxy group to explain split peaks.
- Computational Modeling : Use DFT calculations (e.g., Gaussian or ORCA) to predict chemical shifts and compare with experimental data.
- Isotopic Labeling : Introduce ¹³C or ¹⁵N labels to track unexpected coupling or degradation during synthesis .
Q. What experimental strategies are effective for studying the environmental fate of 2-[4-(3-Chlorophenoxy)phenyl]ethylamine?
- Methodological Answer :
- Abiotic Degradation : Expose the compound to UV light (λ = 254 nm) in aqueous solutions (pH 4–9) and monitor half-life via HPLC.
- Biotic Degradation : Use soil microcosms or activated sludge systems to assess microbial breakdown; quantify metabolites via LC-MS/MS.
- Partitioning Studies : Measure log P (octanol-water) and soil sorption coefficients (Kd) to model environmental distribution .
Q. How can structure-activity relationships (SAR) be explored for 2-[4-(3-Chlorophenoxy)phenyl]ethylamine in pharmacological contexts?
- Methodological Answer :
- Receptor Binding Assays : Screen against GPCRs (e.g., serotonin or dopamine receptors) using radioligand displacement (³H-labeled antagonists).
- Substituent Variation : Synthesize analogs with modified phenoxy groups (e.g., 4-Cl vs. 3-Cl) to assess steric/electronic effects on potency.
- Molecular Docking : Use software like AutoDock Vina to predict binding modes in receptor active sites .
Methodological Comparison Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
